molecular formula C7H11BrN2 B13725300 4-(2-bromoethyl)-3,5-dimethyl-4H-pyrazole

4-(2-bromoethyl)-3,5-dimethyl-4H-pyrazole

Katalognummer: B13725300
Molekulargewicht: 203.08 g/mol
InChI-Schlüssel: CFBKBOVJGKNERB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Bromoethyl)-3,5-dimethyl-4H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromoethyl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethyl)-3,5-dimethyl-4H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2-bromoethanol under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the pyrazole nitrogen, forming the desired product. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Bromoethyl)-3,5-dimethyl-4H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(2-azidoethyl)-3,5-dimethyl-4H-pyrazole, while oxidation with potassium permanganate would produce 4-(2-carboxyethyl)-3,5-dimethyl-4H-pyrazole .

Wissenschaftliche Forschungsanwendungen

4-(2-Bromoethyl)-3,5-dimethyl-4H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into molecular mechanisms of action

Wirkmechanismus

The mechanism of action of 4-(2-bromoethyl)-3,5-dimethyl-4H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Bromoethyl)-3,5-dimethyl-4H-pyrazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C7H11BrN2

Molekulargewicht

203.08 g/mol

IUPAC-Name

4-(2-bromoethyl)-3,5-dimethyl-4H-pyrazole

InChI

InChI=1S/C7H11BrN2/c1-5-7(3-4-8)6(2)10-9-5/h7H,3-4H2,1-2H3

InChI-Schlüssel

CFBKBOVJGKNERB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(C1CCBr)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.